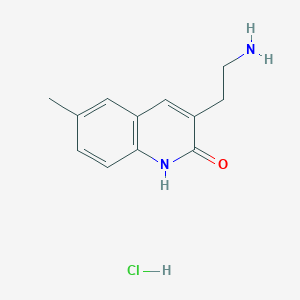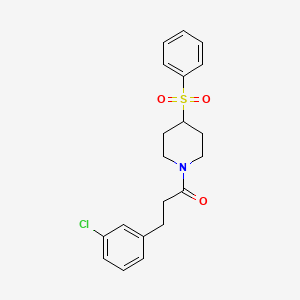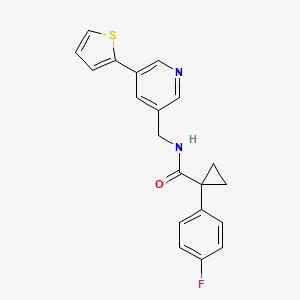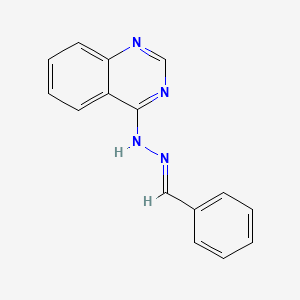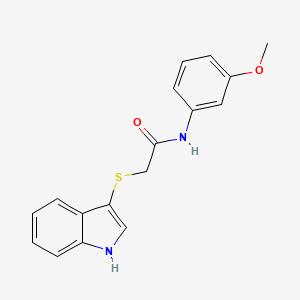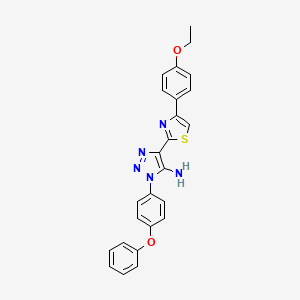![molecular formula C16H15ClN4O4 B2987216 7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 879071-51-9](/img/structure/B2987216.png)
7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H15ClN4O4 and its molecular weight is 362.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Sphere Studies in Metal Complexes
A study by Maldonado et al. (2009) examined the interaction of similar purine derivatives with divalent metal cations. This research has implications for understanding the coordination behavior of such compounds in metal complexes, potentially relevant to the field of inorganic chemistry and material sciences (Maldonado et al., 2009).
Anti-Proliferative Properties in Cancer Research
The research conducted by Sucharitha et al. (2021) focused on the synthesis of novel purine derivatives and their evaluation as potential anti-proliferative agents against human cancer cell lines. This indicates that compounds similar to 7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione may have applications in cancer research and therapy (Sucharitha et al., 2021).
Exploring Hydrogen Bond Networks in Crystal Structures
Chłoń-Rzepa et al. (2013) investigated derivatives of purine-2,6-dione, focusing on their interactions and crystal structures. This kind of research is vital for understanding the molecular architecture and potential applications in materials science and pharmaceuticals (Chłoń-Rzepa et al., 2013).
Reactivity and Structural Investigations
Research by Forfar et al. (1998) and Sápi et al. (1997) involved investigating the reactivity of similar oxazolo and triazin compounds, which can provide valuable insights into their potential applications in synthetic chemistry and drug design (Forfar et al., 1998), (Sápi et al., 1997).
Optoelectronic Properties and Synthesis
Abbas et al. (2018) explored the synthesis and optoelectronic properties of bicyclic oxazolidine compounds, suggesting potential applications in electronic and photonic devices (Abbas et al., 2018).
Therapeutic Potential in Neurological Disorders
Research by Latosińska et al. (2014) on methylxanthines, closely related to purine derivatives, provides insights into their potential therapeutic applications in treating neurological disorders (Latosińska et al., 2014).
Mechanism of Action
- These herbicides selectively target grasses (monocotyledonous plants) due to the specific isoform of ACCase present in their plastids .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
properties
IUPAC Name |
7-[(4-chlorophenoxy)methyl]-2,4-dimethyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c1-19-13-12(14(22)20(2)16(19)23)21-7-11(25-15(21)18-13)8-24-10-5-3-9(17)4-6-10/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYHCUZUAOKXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(OC3=N2)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide](/img/structure/B2987133.png)
![2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B2987134.png)

![1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione](/img/structure/B2987136.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-methylphenyl)amino)formamide](/img/structure/B2987138.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2987144.png)
